Isocycloheximide Isocycloheximide 4-[2-(3,5-dimethyl-2-oxocyclohexyl)-2-hydroxyethyl]piperidine-2,6-dione is a member of piperidones.
4-[2-(3,5-Dimethyl-2-oxocyclohexyl)-2-hydroxyethyl]piperidine-2,6-dione has been reported in Streptomyces with data available.
Brand Name: Vulcanchem
CAS No.: 66-81-9
VCID: VC0524722
InChI: InChI=1S/C15H23NO4/c1-8-3-9(2)15(20)11(4-8)12(17)5-10-6-13(18)16-14(19)7-10/h8-12,17H,3-7H2,1-2H3,(H,16,18,19)
SMILES: Array
Molecular Formula: C15H23NO4
Molecular Weight: 281.35 g/mol

Isocycloheximide

CAS No.: 66-81-9

Cat. No.: VC0524722

Molecular Formula: C15H23NO4

Molecular Weight: 281.35 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Isocycloheximide - 66-81-9

Specification

CAS No. 66-81-9
Molecular Formula C15H23NO4
Molecular Weight 281.35 g/mol
IUPAC Name 4-[2-(3,5-dimethyl-2-oxocyclohexyl)-2-hydroxyethyl]piperidine-2,6-dione
Standard InChI InChI=1S/C15H23NO4/c1-8-3-9(2)15(20)11(4-8)12(17)5-10-6-13(18)16-14(19)7-10/h8-12,17H,3-7H2,1-2H3,(H,16,18,19)
Standard InChI Key YPHMISFOHDHNIV-UHFFFAOYSA-N
Isomeric SMILES C[C@H]1C[C@@H](C(=O)[C@@H](C1)[C@@H](CC2CC(=O)NC(=O)C2)O)C
Canonical SMILES CC1CC(C(=O)C(C1)C(CC2CC(=O)NC(=O)C2)O)C
Appearance Solid powder
Colorform Plates from amyl acetate, water or 30% methanol
Crystals
Melting Point 247 to 250 °F (EPA, 1998)
119.5-121 °C; also listed as 115-16 °C
Glistening plates from methanol; mp: 148-149; specific optical rotation: +22 deg @ 25 °C/D (2.3% in methanol) /Cycloheximide acetate/
119.5-121 °C

Introduction

Chemical Structure and Mechanism of Action

Structural Characteristics

Cycloheximide (C₁₅H₂₃NO₄) features a glutarimide ring fused to a cyclohexane moiety, enabling its interaction with the ribosomal E-site. This stereospecific binding disrupts elongation factor 2 (eEF2)-mediated tRNA translocation, freezing ribosomes on mRNA templates during the elongation phase . The compound’s specificity for 80S eukaryotic ribosomes spares prokaryotic and mitochondrial translation systems, making it invaluable for distinguishing nuclear-encoded versus organelle-synthesized proteins .

Ribosomal Targeting Dynamics

At concentrations of 50–500 nM, cycloheximide achieves partial (20–40%) protein synthesis inhibition while permitting limited transcriptional activity—a paradoxical effect enabling its neuroprotective applications . Higher micromolar doses induce near-complete translational arrest but lose cytoprotective efficacy, suggesting concentration-dependent pleiotropy . Structural studies reveal that cycloheximide’s β-epoxide group forms critical hydrogen bonds with 25S rRNA nucleotides U2873 and G2874 in the ribosomal E-site, locking the peptidyl-tRNA in a pre-translocation state .

Historical Background and Discovery

Evolution of Research Applications

The 1980s saw cycloheximide repurposed for studying protein turnover via pulse-chase experiments. Seminal work by Helinek and colleagues demonstrated its utility in hepatocyte models, where 1 μM doses inhibited termination more effectively than initiation, establishing protocols still used today . Parallel studies revealed differential effects on cytoplasmic versus mitochondrial translation, enabling mapping of organellar proteomes .

Research Applications and Experimental Protocols

Half-Life Determination

Cycloheximide chase experiments remain the gold standard for measuring protein stability. In hippocampal neurons, 50 μg/mL treatments combined with Western blotting revealed β-amyloid precursor protein (APP) half-lives of 2.1 ± 0.3 hours, contrasting with 8.5 ± 1.2 hours for tau isoforms .

Table 1: Cycloheximide Dosing in Model Systems

SystemConcentrationEffectReference
Rat hepatocytes1 μM40% protein synthesis inhibition
Hippocampal cultures50–100 nMBcl-2 induction, neuroprotection
PC12 cells500 nMGlutamate toxicity resistance
In vivo rat models2 mg/kgANIT-induced hyperbilirubinemia reversal

Ribosome Profiling

Translational pausing studies employ 100 μg/mL cycloheximide to freeze ribosomes on mRNA, enabling high-resolution mapping of elongation kinetics. Recent work identified 2,341 ribosome stalling sites in yeast, including novel pause motifs enriched in regulatory genes .

Mitochondrial Studies

Cycloheximide’s inability to inhibit mitochondrial translation (IC₅₀ > 1 mM) facilitates isolation of organelle-encoded proteins. Combined with chloramphenicol (80S-sparing inhibitor), this approach revealed that only 13 of 1,148 mitochondrial proteins are synthesized in organello .

Pharmacological and Toxicological Profile

Acute Toxicity Mechanisms

Cycloheximide induces DNA strand breaks at ≥10 μM via topoisomerase II poisoning, with an LD₅₀ of 2 mg/kg in rodents . Reproductive studies show 0.5 mg/kg/day doses reduce sperm motility by 73% in rats through oxidative damage to midpiece mitochondria .

Detoxification Strategies

Alkaline hydrolysis (pH > 9) rapidly degrades cycloheximide into nontoxic cyclohexanone and glutaric acid derivatives. Decontamination protocols recommend 0.1 M sodium bicarbonate washes, achieving 99.8% inactivation within 5 minutes .

Emerging Biological Effects

Neuroprotection via Antioxidant Induction

Low-dose cycloheximide (50–100 nM) upregulates Bcl-2 (4.2-fold) and catalase (2.8-fold) in hippocampal neurons, conferring resistance to β-amyloid toxicity . The mechanism involves p38 MAPK-mediated transcription of immediate early genes, as shown by 5.6-fold increases in c-Fos hnRNA .

Receptor Trafficking Modulation

Pretreatment with 500 nM cycloheximide reduces cell surface EGFR density by 38% through p38-dependent internalization, blunting EGF-induced ERK phosphorylation by 64% . This ligand-independent effect complicates interpretation of trafficking studies using cycloheximide to block new receptor synthesis.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator
Related :